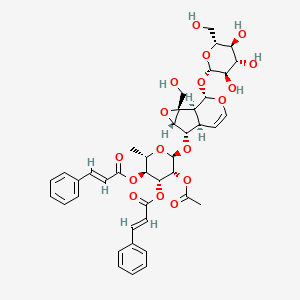

Scropolioside B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Scropolioside B is an iridoid, a class of secondary metabolites found in a wide variety of plants . It has been isolated from a Tibetan medicine, Scrophularia dentata Royle ex Benth . Iridoids are known for their neuroprotective, anti-inflammatory, immunomodulatory, hepatoprotective, cardioprotective, anticancer, antioxidant, antimicrobial, hypoglycemic, hypolipidemic, choleretic, antispasmodic, and purgative properties .

Chemical Reactions Analysis

This compound has been shown to inhibit NF-κB activity in a dose-dependent manner . It also decreased the expression of NLRP3 and cardiolipin synthetase at both the mRNA and protein level .科学研究应用

抗炎活性

Scropolioside B 已证明具有显着的抗炎作用。朱等人 (2015) 进行了比较各种 scropolioside 的研究,发现 this compound 对 LPS 诱导的 NF-κB 活性、细胞因子 mRNA 表达、IL-1β 分泌和环氧合酶-2 活性具有最强的抗炎作用 (Zhu et al., 2015)。此外,朱等人 (2014) 报告说 this compound 通过 NF-κB 途径阻断 TNF、IL-1 和 IL-32 的表达,并且与 catalpol 相比,在抑制 IL-1β 的表达、成熟和分泌方面更胜一筹 (Zhu et al., 2014)。

抗菌作用

This compound 也表现出抗菌特性。Stavri 等人 (2006) 从 Scrophularia deserti 中分离出 this compound 等化合物,这些化合物对多重耐药和耐甲氧西林金黄色葡萄球菌 (MRSA) 菌株以及一组快速生长的分枝杆菌表现出中等的抗菌活性 (Stavri et al., 2006)。

抗原生动物活性

Alkhaldi 等人 (2019) 研究了从 Scrophularia syriaca Benth 分离的化合物(包括 this compound)的抗原生动物活性。与五胺嘧啶对照相比,该化合物对动鞭虫寄生虫表现出轻度至中度的活性,表明具有抗原生动物应用的潜力 (Alkhaldi et al., 2019)。

抗糖尿病和抗炎特性

Ahmed 等人 (2003) 从 Scrophularia deserti 中鉴定了相关化合物 scropolioside-D2 和 harpagoside-B,它们表现出显着的抗糖尿病和抗炎活性 (Ahmed et al., 2003)。

作用机制

未来方向

Scropolioside B has been highlighted as a potential drug for the treatment of rheumatoid arthritis and atherosclerosis due to its superior ability in inhibiting the expression, maturation, and secretion of IL-1β compared to catalpol . This provides further understanding of the anti-inflammatory effects of iridoids .

属性

IUPAC Name |

[(2S,3S,4R,5R,6S)-5-acetyloxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyl-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-3-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46O17/c1-21-33(54-27(45)15-13-23-9-5-3-6-10-23)35(55-28(46)16-14-24-11-7-4-8-12-24)36(52-22(2)44)40(51-21)56-34-25-17-18-50-38(29(25)41(20-43)37(34)58-41)57-39-32(49)31(48)30(47)26(19-42)53-39/h3-18,21,25-26,29-40,42-43,47-49H,19-20H2,1-2H3/b15-13+,16-14+/t21-,25+,26+,29+,30+,31-,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHWYSGBVKSPAM-VNWDAGECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C=CC7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)/C=C/C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2917138.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride](/img/structure/B2917140.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2917146.png)

![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)

![1-(5-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2917151.png)